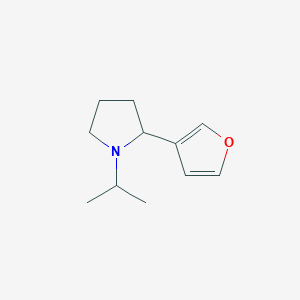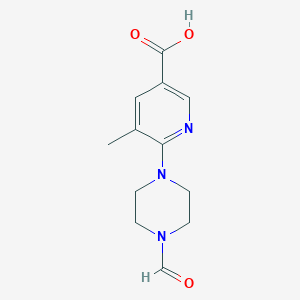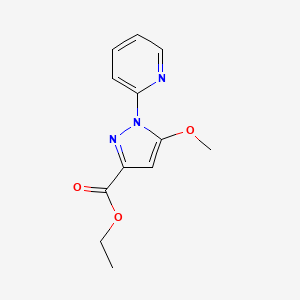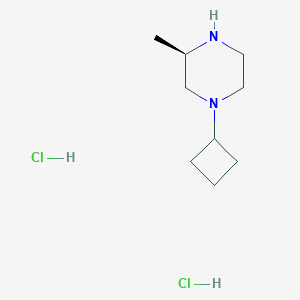
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a pyrazole ring
Métodos De Preparación
The synthesis of 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring. The reaction conditions often involve the use of chlorinating agents and base catalysts to facilitate the formation of the desired compound .
Análisis De Reacciones Químicas
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
These compounds share structural similarities but differ in their chemical properties and applications. 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H11ClN4 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
4-chloro-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-3-15-5-8(7(2)14-15)9-4-10(11)13-6-12-9/h4-6H,3H2,1-2H3 |
Clave InChI |
MLAZOOJXKXKAET-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)C2=CC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



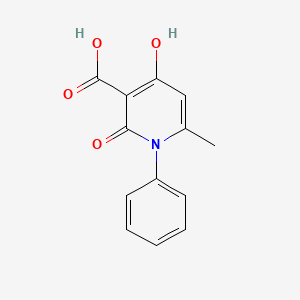
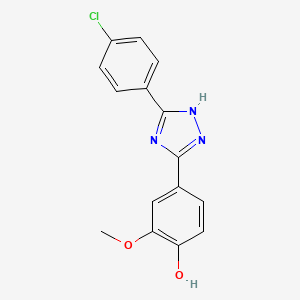
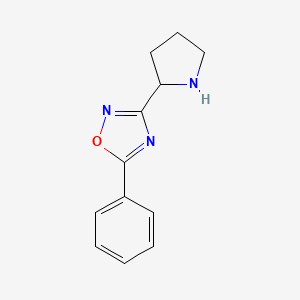
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
